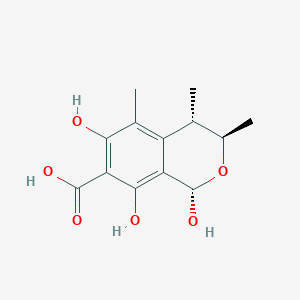

Citrinin hydrate

Description

Structure

3D Structure

Properties

CAS No. |

157643-56-6 |

|---|---|

Molecular Formula |

C13H16O6 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

(1S,3R,4S)-1,6,8-trihydroxy-3,4,5-trimethyl-3,4-dihydro-1H-isochromene-7-carboxylic acid |

InChI |

InChI=1S/C13H16O6/c1-4-6(3)19-13(18)8-7(4)5(2)10(14)9(11(8)15)12(16)17/h4,6,13-15,18H,1-3H3,(H,16,17)/t4-,6-,13+/m1/s1 |

InChI Key |

MBTAFMZUDOUGPS-CGKQSRJASA-N |

SMILES |

CC1C(OC(C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@@H](C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C |

Canonical SMILES |

CC1C(OC(C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C |

Other CAS No. |

157643-56-6 |

Synonyms |

3,4-dihydro-1,6,8-trihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid citrinin hydrate citrinin hydrate, (1alpha,3alpha,4beta)-stereoisome |

Origin of Product |

United States |

Mycology and Environmental Ecology of Citrinin Producing Fungi

Fungal Genera and Species Implicated in Citrinin (B600267) Biosynthesis

The production of citrinin is primarily associated with three main fungal genera: Penicillium, Aspergillus, and Monascus. nih.govresearchgate.net These fungi are known contaminants of a wide array of food and feed products.

Penicillium Species (e.g., P. citrinum, P. expansum, P. verrucosum)

The genus Penicillium is a major producer of citrinin. In fact, the mycotoxin was first isolated from Penicillium citrinum in 1931. wikipedia.orgnih.gov This species is a common contaminant of food and feed and thrives in various climatic conditions. nih.gov Other significant citrinin-producing Penicillium species include P. expansum, a known post-harvest pathogen of fruits like apples, and P. verrucosum, which frequently contaminates cereals in temperate climates. nih.govresearchgate.netopenagrar.de The biosynthesis of citrinin in Penicillium is influenced by environmental factors, with some species showing distinct regulatory mechanisms. For instance, in P. expansum, citrinin production is favored under neutral to alkaline conditions, while acidic conditions favor the production of another mycotoxin, patulin. openagrar.de

Table 1: Selected Penicillium Species and Their Significance in Citrinin Production

| Species | Common Substrates/Environments | Key Characteristics |

|---|---|---|

| Penicillium citrinum | Cereals, fruits, feedstuffs, soil | First species from which citrinin was isolated; ubiquitous. wikipedia.orgnih.gov |

| Penicillium expansum | Apples and other pome fruits | Post-harvest pathogen; co-produces patulin. openagrar.demdpi.com |

| Penicillium verrucosum | Cereals (wheat, barley) in temperate regions | Often co-occurs with ochratoxin A. nih.govresearchgate.net |

Aspergillus Species (e.g., A. terreus, A. niveus)

Several species within the Aspergillus genus are also recognized as citrinin producers. nih.gov Aspergillus terreus and Aspergillus niveus are among the notable species implicated in citrinin biosynthesis. nih.govmdpi.com Fungi from this genus can contaminate a variety of agricultural products, and their ability to produce multiple mycotoxins simultaneously is a significant food safety concern. nih.gov The biosynthetic pathway of citrinin in Aspergillus involves the condensation of one acetyl-CoA molecule with four malonyl-CoA molecules, a process distinct from that observed in Monascus. nih.govasm.org

Monascus Species (e.g., M. purpureus, M. ruber)

Monascus species, such as M. purpureus and M. ruber, are widely utilized in Asia for producing fermented foods, most notably red yeast rice, which is used as a food colorant and dietary supplement. nih.govr-biopharm.com However, certain strains of these fungi are capable of producing citrinin, which poses a potential health risk. nih.govr-biopharm.com This has necessitated careful screening of Monascus strains used in food production and has led to the establishment of regulatory limits for citrinin in red yeast rice products in regions like the European Union and Japan. r-biopharm.commdpi.com The biosynthesis of citrinin in Monascus follows a different pathway than in Penicillium and Aspergillus, originating from a tetraketide rather than a pentaketide (B10854585). nih.govasm.org

Table 2: Key Aspergillus and Monascus Species Producing Citrinin

| Genus | Species | Common Association | Biosynthetic Pathway Origin |

|---|---|---|---|

| Aspergillus | A. terreus, A. niveus | Contaminants of various agricultural products. nih.gov | Pentaketide nih.govasm.org |

| Monascus | M. purpureus, M. ruber | Used in the production of red yeast rice. nih.govr-biopharm.com | Tetraketide nih.govasm.org |

Endophytic and Marine Fungal Producers

The ecological range of citrinin-producing fungi extends beyond terrestrial and agricultural environments. Research has identified both endophytic and marine-dwelling fungi as sources of this mycotoxin. Endophytic fungi, which reside within plant tissues, have been shown to produce citrinin. For example, Penicillium citrinum has been isolated as an endophyte from various plants, including Ziziphus jujuba and the medicinal plant Rhodomyrtus tomentosa. researchgate.netresearchgate.net Similarly, fungi isolated from marine environments, such as those associated with sponges and hydrothermal vents, have also been found to produce citrinin. nih.govfrontiersin.org A Penicillium citrinum strain derived from a marine sponge was identified as a citrinin producer, highlighting the diverse habitats of these fungi. nih.gov

Substrate Specificity and Occurrence in Agricultural Commodities

Citrinin-producing fungi exhibit broad substrate specificity, enabling them to colonize and contaminate a wide variety of agricultural products, particularly during storage. nih.govromerlabs.com

Cereals and Grains (e.g., Wheat, Rice, Barley, Corn)

Cereals and grains are the most common commodities contaminated by citrinin. researchgate.netnih.gov Wheat, rice, barley, and corn are particularly vulnerable to contamination by citrinin-producing fungal species. romerlabs.comscilit.com The contamination can occur both before and after harvest, though it is often considered a storage problem. nih.govromerlabs.com Fungal growth and subsequent toxin production are favored by improper storage conditions, such as high moisture content (above 14-16%) and warm temperatures (optimally around 30°C). nih.govromerlabs.comwalshmedicalmedia.com The co-occurrence of citrinin with other mycotoxins, especially ochratoxin A, is frequently reported in cereal grains, which can compound potential health risks. romerlabs.comscirp.org Surveys have detected citrinin in wheat, rice, and other grains globally, underscoring the need for monitoring and control measures. scilit.comcapes.gov.br

Table 3: Occurrence of Citrinin in Major Cereals

| Cereal | Common Producing Fungi | Key Contamination Factors | Co-occurring Mycotoxins |

|---|---|---|---|

| Wheat | Penicillium verrucosum, P. citrinum scilit.commdpi.com | Post-harvest storage conditions. romerlabs.com | Ochratoxin A scirp.org |

| Rice | Penicillium citrinum, Monascus spp. mdpi.comr-biopharm.com | Improper drying and storage, fermented products (red yeast rice). nih.govr-biopharm.com | Aflatoxins, Ochratoxin A walshmedicalmedia.com |

| Barley | Penicillium verrucosum mdpi.com | High moisture during storage. romerlabs.com | Ochratoxin A scirp.org |

| Corn | Penicillium spp., Aspergillus spp. romerlabs.com | Storage conditions. nih.gov | Ochratoxin A scirp.org |

Fruits, Spices, and Other Plant-Based Products

Citrinin contamination is a concern in various plant-based commodities. Fungal species that produce this mycotoxin can infect crops before or after harvest. The presence of citrinin has been documented in a variety of products, including:

Fruits and Fruit Juices: Apples, pomaceous fruits, and their juices can be contaminated with citrinin. nih.govresearchgate.net For instance, Penicillium expansum, a known citrinin producer, is a common postharvest pathogen of apples. walshmedicalmedia.com Studies have also detected citrinin in dried fruits such as grapes and white mulberries. vup.sk

Spices: Several spices have been found to contain citrinin. These include turmeric, coriander, fennel, black pepper, cardamom, and cumin. nih.gov The warm and often humid conditions under which many spices are harvested and stored can be conducive to fungal growth and mycotoxin production.

Nuts and Oilseeds: Roasted nuts like almonds, peanuts, hazelnuts, and pistachio nuts, as well as oilseeds such as sunflower, are also susceptible to citrinin contamination. nih.gov

Other Plant Products: Citrinin has been found in beans and liquorice root products. nih.govvup.sk

A survey in Turkey detected citrinin in dried grapes, dried white mulberries, and liquorice root products, with mean contents of 5.56 µg/kg, 5.29 µg/kg, and 19.14 µg/kg in the positive samples, respectively. vup.sk

Fermented Food Products (e.g., Red Yeast Rice, Cheeses, Dry Meat Products)

Fermented foods can also be a source of citrinin, sometimes as a result of the fermentation process itself and other times due to spoilage.

Red Yeast Rice: Red yeast rice, produced by fermenting rice with Monascus species like Monascus purpureus, is a traditional food colorant and health supplement in Asia. nih.govresearchgate.net However, some Monascus strains can produce citrinin as an undesirable secondary metabolite. nih.govresearchgate.net Surveys have shown significant levels of citrinin contamination in commercial red yeast rice and its products. researchgate.netresearchgate.net For example, a survey in Taiwan found that 69% of red yeast rice raw material samples were contaminated, with a mean level of 13.3 mg/kg. researchgate.net

Cheeses: Certain toxigenic fungi can grow on and in cheese, leading to citrinin contamination. nih.govnih.gov Penicillium verrucosum, a citrinin producer, can be found in salted cheeses. researchgate.net The European Food Safety Authority has noted the contamination of cheese by toxigenic strains that grow directly within the cheese mass. walshmedicalmedia.com

Dry Meat Products: Fermented sausages and other dry-cured meat products are also at risk of citrinin contamination. nih.govmdpi.com

Environmental and Growth Conditions Influencing Citrinin Production

The production of citrinin by fungi is not constant but is significantly influenced by a range of environmental factors. nih.gov Understanding these factors is crucial for controlling contamination.

Temperature and Water Activity (aW) Dynamics

Temperature and water activity (aW), which represents the water available for microbial growth, are critical determinants for both fungal growth and mycotoxin production. agriculturejournals.cz

Temperature: Penicillium citrinum, a major citrinin producer, can grow in a temperature range of 5°C to 40°C, with optimal growth between 26°C and 30°C. nih.gov Citrinin production by P. citrinum has been observed at temperatures of 20°C, 25°C, and 30°C. researchgate.net In one study, the optimal temperature for citrinin production by P. camemberti was between 20°C and 25°C. mdpi.com Generally, the favorable temperature range for the growth of citrinin-producing fungi is between 12°C and 37°C, with an optimum at 30°C. nih.gov

Water Activity (aW): P. citrinum is considered xerophilic, meaning it can grow in conditions with low water availability, with a minimum aW for growth between 0.80 and 0.84. nih.gov Citrinin production, however, often requires higher water activity than fungal growth. For instance, while some fungi can grow at aW levels down to 0.87, citrinin production may cease at aW levels below 0.93. mdpi.com The optimal aW for citrinin production by P. camemberti was found to be 0.99. mdpi.com Improperly dried grains with a moisture content above 16% are particularly susceptible to citrinin production. nih.gov

Table 1: Influence of Temperature and Water Activity on Fungal Growth and Citrinin Production

| Fungus | Factor | Growth Range/Optimum | Citrinin Production Range/Optimum | Source |

|---|---|---|---|---|

| Penicillium citrinum | Temperature | 5-40°C (Optimum: 26-30°C) | Detected at 20°C, 25°C, 30°C | nih.govresearchgate.net |

| Penicillium citrinum | Water Activity (aW) | Min: 0.80-0.84 | Stops below 0.93 | nih.govmdpi.com |

| Penicillium camemberti | Temperature | - | Optimum: 20-25°C | mdpi.com |

| Penicillium camemberti | Water Activity (aW) | - | Optimum: 0.99 | mdpi.com |

pH and Nutrient Availability

The pH of the substrate and the availability of specific nutrients, particularly nitrogen sources, play a significant role in regulating citrinin biosynthesis.

pH: Penicillium citrinum can grow over a wide pH range of 2 to 10, with an optimum between 5.0 and 7.0. nih.gov Studies on Monascus purpureus have shown that pH can be manipulated to control citrinin production. For example, growing the fungus at an initial pH of 2.5 resulted in negligible citrinin concentration (2 mg/L), whereas cultures maintained entirely at pH 5.5 had significantly higher concentrations (55 mg/L). researchgate.netresearchgate.net An alkaline environment has been shown to strongly suppress citrinin synthesis. researchgate.net

Nutrient Availability: The type of nitrogen source available can influence the production of citrinin. In a study on Monascus purpureus, using peptone as a nitrogen source in combination with a low initial pH of 2.5 led to very low levels of citrinin production. nih.govmatilda.science In contrast, other nitrogen sources like ammonium (B1175870) sulfate (B86663) and sodium nitrate (B79036) under different pH conditions resulted in varying levels of citrinin. nih.gov

Table 2: Effect of Initial pH and Nitrogen Source on Citrinin Production by Monascus purpureus

| Initial pH | Nitrogen Source | Citrinin Concentration (mg/L) | Source |

|---|---|---|---|

| 2.5 | Peptone (8.8 g/L) | ~2 | researchgate.netnih.govmatilda.science |

| 5.5 | (Not specified, glucose medium) | 55 | researchgate.net |

| 8.5 (production phase) | (Not specified, glucose medium) | 5.5 | researchgate.net |

Oxidative Stress as a Biosynthesis Inducer

Oxidative stress within the fungal cell can act as a trigger for citrinin biosynthesis.

Research on Penicillium verrucosum has shown that high oxidative stress conditions, induced by substances like copper (Cu²⁺) cations, can shift the fungus's secondary metabolism from producing another mycotoxin, ochratoxin A, towards producing citrinin. researchgate.netnih.gov The production of citrinin appears to help the fungal cell normalize its oxidative status, thereby allowing it to adapt to the stressful environment. researchgate.netnih.gov This suggests that citrinin may function as a protective or antioxidative substance for the fungus. researchgate.net

Light and Other Abiotic Factors

Light is another abiotic factor that can significantly influence mycotoxin production.

Studies have demonstrated that light, particularly blue light, can increase citrinin biosynthesis in fungi like Penicillium verrucosum and P. expansum. researchgate.net In P. verrucosum, exposure to light shifts the secondary metabolite profile from ochratoxin A towards citrinin. researchgate.net Citrinin also appears to protect the fungus against the damaging effects of short-wavelength light, which can increase the oxidative stress in the environment. researchgate.netnih.gov The combination of light and lower water activity can lead to a significant reduction in fungal growth and can even inhibit mycotoxin formation completely. nih.gov

Interactions with Other Fungal Species in Mixed Cultures

The co-cultivation of citrinin-producing fungi with other fungal species creates a competitive environment that often triggers profound changes in their secondary metabolism. These interactions, ranging from antagonistic to synergistic, can lead to the activation of silent biosynthetic gene clusters, resulting in the production of novel compounds not observed in monocultures. nih.govmdpi.comacs.org The study of these mixed cultures provides insight into the ecological roles of secondary metabolites and is a promising strategy for discovering new bioactive molecules. nih.govmdpi.com

Research has demonstrated that when citrinin-producing fungi like Penicillium citrinum are grown alongside other fungi, the chemical profile of the culture can be significantly altered. These interactions are complex and can influence both fungal growth and mycotoxin production. For instance, the presence of a competing fungus can either stimulate or inhibit the production of citrinin and other metabolites. frontiersin.org

Detailed Research Findings in Mixed Cultures

Specific laboratory studies have highlighted the diverse outcomes of fungal co-cultivation involving citrinin-producers.

One notable example is the co-culture of two marine-derived endophytic strains, Aspergillus sydowii EN-534 and Penicillium citrinum EN-535, on a solid medium, which resulted in the production of two new citrinin analogs. nih.govmdpi.com Similarly, the co-cultivation of marine-gorgonian associated fungi, Aspergillus sclerotiorum and Penicillium citrinum, led to the isolation of six new secondary metabolites. A distinct red pigment was also observed exclusively in the co-culture, indicating a chemically mediated interaction between the two species. researchgate.net

In another study, the co-culture of marine-derived isolates of Penicillium citrinum and Beauveria felina yielded citrifelins A and B, two unique citrinin adducts with a tetracyclic framework that were not produced by either fungus when grown alone. nih.govacs.org This suggests a defensive or competitive reaction leading to the synthesis of novel chemical structures. A proposed mechanism for the formation of these adducts is a non-pericyclic Michael reaction involving a citrinin derivative. acs.org

The interaction is not limited to the production of new compounds. In some cases, the presence of one fungus can suppress the growth and metabolite production of another. For example, in a co-culture of Penicillium expansum and P. citrinum, certain compounds produced by P. expansum were found to suppress the growth of P. citrinum. mdpi.com

The table below summarizes key findings from mixed culture studies involving citrinin-producing fungi.

| Interacting Fungi | Culture Medium/Conditions | Key Findings | Reference |

| Penicillium citrinum & Beauveria felina | Wheat bran broth | Production of two new citrinin adducts, citrifelins A and B. | nih.govacs.org |

| Aspergillus sydowii & Penicillium citrinum | Solid medium | Production of two new citrinin analogs. | nih.govmdpi.com |

| Aspergillus sclerotiorum & Penicillium citrinum | Not specified | Isolation of six new secondary metabolites; development of a red pigment only in co-culture. | researchgate.net |

| Penicillium citrinum HEK1 & Meyerozyma guilliermondii HEK2 | Malt-agar (MA) plates | Direct confrontation assays showed interaction; M. guilliermondii formed yeast cells in co-culture but pseudohyphae when alone. | biorxiv.org |

| Aspergillus parasiticus & Penicillium citrinum | GY agar (B569324) medium | P. citrinum inhibited the growth of A. parasiticus. | mdpi.com |

These findings underscore the dynamic nature of fungal interactions. The activation of "silent" metabolic pathways in co-cultures is a significant area of research, revealing the hidden chemical potential of these microorganisms. mdpi.com The outcomes of these interactions are often unpredictable and depend on the specific species involved and the environmental conditions. frontiersin.orgpoultryworld.net While some interactions lead to an increase in the diversity of secondary metabolites, others can be antagonistic, affecting fungal development and toxin production. frontiersin.org

Molecular and Enzymatic Biosynthesis of Citrinin

Polyketide Pathway Origins and Early Steps

The initial stages of citrinin (B600267) biosynthesis involve the condensation of small carboxylic acid units to form a polyketide chain. The origin and assembly of this chain differ between fungal species.

Pentaketide (B10854585) Biosynthesis in Penicillium and Aspergillus

In fungi belonging to the genera Penicillium and Aspergillus, the biosynthesis of citrinin is understood to originate from a pentaketide. nih.gov This process involves the condensation of one molecule of acetyl-CoA with four molecules of malonyl-CoA. nih.govasm.org This assembly is followed by the addition of three methyl groups. asm.org

Tetraketide Biosynthesis in Monascus ruber

In contrast to Penicillium and Aspergillus, studies on Monascus ruber have revealed that citrinin biosynthesis proceeds through a tetraketide intermediate. nih.govnih.gov This pathway involves the condensation of one acetyl-CoA molecule with three malonyl-CoA molecules. nih.gov It is suggested that the production of both citrinin and the characteristic red pigments produced by M. ruber may be regulated at this tetraketide branch point. nih.govresearchgate.net Following the formation of the tetraketide, an additional acetyl-CoA molecule is added. nih.gov

Role of Acetyl-CoA and Malonyl-CoA Precursors

Acetyl-coenzyme A (acetyl-CoA) and malonyl-coenzyme A (malonyl-CoA) are the fundamental building blocks for the biosynthesis of citrinin and other polyketides. researchgate.net These precursors are derived from primary metabolic pools within the fungal cell. researchgate.net The key enzyme in the citrate (B86180) cycle and glycolysis pathways are crucial for the production of these precursors. nih.gov Specifically, the gene ctnF is associated with the accumulation of acetyl-CoA and malonyl-CoA. frontiersin.org Another gene, ctnG, which encodes a carbonic anhydrase, is also believed to be involved in the formation of malonyl-CoA. tandfonline.com

Characterization of Biosynthetic Gene Clusters and Enzymes

The enzymatic machinery responsible for citrinin biosynthesis is encoded by a cluster of genes. These genes direct the synthesis of the polyketide chain and its subsequent modifications.

Non-reducing Polyketide Synthase (nrPKS) (e.g., CitS, pksCT)

The central enzyme in citrinin biosynthesis is a non-reducing polyketide synthase (nrPKS), encoded by the genes citS or pksCT. rsc.orguniprot.orgnih.gov This large, multidomain enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone. uniprot.orguniprot.org In Monascus purpureus and Monascus ruber, the PKS is responsible for synthesizing a keto-aldehyde intermediate from four malonyl-CoA units and an acetyl-CoA starter unit. uniprot.orguniprot.org The release of this intermediate is facilitated by a C-terminal reductive release domain. uniprot.orguniprot.org The citS gene in M. ruber encodes a protein of 2593 amino acids. uniprot.org

Oxidoreductases and Other Modifying Enzymes (e.g., CitA, CitB, CitC, CitD, CitE)

Following the synthesis of the polyketide chain by nrPKS, a series of modifying enzymes tailor the intermediate to produce citrinin. The genes encoding these enzymes are typically located within the same gene cluster as the PKS gene. frontiersin.org

CitA : Initially annotated as an oxidase, CitA is now understood to be a hydrolase. rsc.orgnih.gov It appears to assist the PKS by hydrolyzing acyl intermediates bound to the acyl carrier protein (ACP) domain, thus freeing the PKS from stalled intermediates. uniprot.orguniprot.org

CitB : This enzyme is a non-heme iron oxidase that catalyzes the oxidation of a methyl group on the keto-aldehyde intermediate to an alcohol. rsc.orgmdpi.com

CitC : An oxidoreductase, CitC further oxidizes the alcohol group formed by CitB into an aldehyde. rsc.orgmdpi.com

CitD : This enzyme is an aldehyde dehydrogenase that converts the aldehyde group generated by CitC into a carboxylic acid. rsc.orgmdpi.com

CitE : The final step in the biosynthesis is catalyzed by CitE, a reductase that reduces a carbon at position C-3 to yield the stable citrinin molecule. rsc.orgmdpi.com

The coordinated action of these enzymes, from the initial polyketide synthesis by CitS to the final reduction by CitE, results in the production of citrinin. rsc.org

| Enzyme/Gene | Function in Citrinin Biosynthesis | Organism(s) where characterized |

| CitS / pksCT | Non-reducing polyketide synthase; synthesizes the initial polyketide chain. rsc.orguniprot.org | Monascus purpureus, Monascus ruber uniprot.orguniprot.org |

| CitA | Hydrolase; assists PKS by hydrolyzing stalled acyl intermediates. rsc.orguniprot.org | Monascus ruber rsc.orguniprot.org |

| CitB | Non-heme iron oxidase; oxidizes a methyl group to an alcohol. rsc.orgmdpi.com | Monascus ruber rsc.org |

| CitC | Oxidoreductase; oxidizes the alcohol to an aldehyde. rsc.orgmdpi.com | Monascus ruber rsc.org |

| CitD | Aldehyde dehydrogenase; converts the aldehyde to a carboxylic acid. rsc.orgmdpi.com | Monascus ruber rsc.org |

| CitE | Reductase; performs the final reduction step to form citrinin. rsc.orgmdpi.com | Monascus ruber rsc.org |

Genetic Regulation of Citrinin Biosynthesis

The production of citrinin is tightly controlled at the genetic level, involving specific genes and signaling pathways that respond to environmental cues.

Transcriptional Regulation by Specific Genes (e.g., pksCT)

A key gene in citrinin biosynthesis is pksCT (also known as citS), which encodes the polyketide synthase responsible for producing the initial polyketide chain. mdpi.comfrontiersin.orgresearchgate.net The expression of pksCT is highly correlated with citrinin production. researchgate.net Disruption of this gene in Monascus purpureus and Monascus aurantiacus has been shown to abolish or significantly decrease citrinin production. frontiersin.orgresearchgate.net

The regulation of pksCT and other genes in the citrinin biosynthetic cluster is controlled by a pathway-specific transcription factor, CtnA (also known as Mrl3). mdpi.comfrontiersin.org CtnA is a Zn(II)2Cys6 transcription factor that is conserved in some citrinin clusters. mdpi.com Disruption of ctnA in M. purpureus leads to a significant decrease in the expression of pksCT and other biosynthetic genes, resulting in the inhibition of citrinin production. mdpi.com Conversely, overexpression of ctnA in a heterologous host, Aspergillus oryzae, containing the citrinin gene cluster, led to a nearly 400-fold increase in citrinin production. researchgate.net

Recent research has also identified two transcripts of the pksCT gene, pksCTα and pksCTβ, which are generated by alternative splicing. mdpi.comcabidigitallibrary.org Silencing these transcripts, particularly their combination, significantly reduces citrinin yield and downregulates other genes in the citrinin biosynthetic cluster. mdpi.comcabidigitallibrary.org

Table 1: Key Genes in Citrinin Biosynthesis and their Function

| Gene | Encoded Protein | Function in Citrinin Biosynthesis |

| pksCT (citS) | Polyketide Synthase | Catalyzes the formation of the initial polyketide chain. mdpi.comfrontiersin.orgresearchgate.net |

| mrl1 (citA) | Serine Hydrolase | Assists in a hydrolysis step of the enzyme-bound intermediate. rsc.orgwikipedia.org |

| mrl2 (citB) | Non-heme Fe(II) dependent oxygenase | Oxidizes a methyl group on the aromatic ring to an alcohol. rsc.orgwikipedia.org |

| mrl7 (citC) | NAD(P)+ dependent oxidoreductase | Converts the alcohol to a bisaldehyde. wikipedia.org |

| mrl4 (citD) | NAD(P)+ dependent aldehyde dehydrogenase | Converts the bisaldehyde to a carboxylic acid. wikipedia.org |

| mrl6 (citE) | Dehydrogenase | Catalyzes the final reduction step to form citrinin. wikipedia.org |

| ctnA (mrl3) | Zn(II)2Cys6 Transcription Factor | Positive regulator of the citrinin biosynthetic gene cluster. mdpi.comfrontiersin.org |

Signaling Pathways in Response to Environmental Cues (e.g., cAMP/PKA signaling, HOG MAP kinase)

Environmental factors play a significant role in regulating citrinin biosynthesis, and these signals are transduced through various signaling pathways.

The cAMP/PKA signaling pathway appears to be a key regulator of citrinin production in response to oxidative stress. nih.govresearchgate.netresearchgate.net In Penicillium verrucosum, high oxidative stress, induced by factors like increased copper ion concentrations, shifts secondary metabolism from ochratoxin A production to citrinin production. nih.govresearchgate.net The biosynthesis of citrinin under these conditions is reportedly regulated by the cAMP/PKA pathway, as the addition of external cAMP reduces citrinin biosynthesis in a concentration-dependent manner. nih.govresearchgate.netresearchgate.net This suggests an inverse relationship between cAMP levels and citrinin production.

The High Osmolarity Glycerol (HOG) MAP kinase pathway is another crucial signaling cascade involved in the response to environmental stress, particularly osmotic stress. nih.govresearchgate.netresearchgate.net In P. verrucosum, high concentrations of NaCl lead to the activation of the HOG MAP kinase pathway, which in turn promotes the biosynthesis of ochratoxin A at the expense of citrinin. nih.govresearchgate.netresearchgate.netmdpi.com Disruption of the hog gene in P. verrucosum confirmed its role in regulating ochratoxin A production under high salt conditions, while the biosynthesis of citrinin was not affected. mdpi.com This indicates a differential regulation of these two mycotoxins by the HOG pathway.

Cross-Regulation with Other Secondary Metabolite Pathways (e.g., Ochratoxin A, Pigments)

The biosynthesis of citrinin is often intertwined with the production of other secondary metabolites, most notably ochratoxin A and various pigments produced by Monascus species.

In Penicillium verrucosum, there is a clear cross-regulation between the biosynthesis of citrinin and ochratoxin A . nih.govresearchgate.net The production of these two mycotoxins appears to be mutually exclusive, with environmental conditions determining which one is predominantly synthesized. nih.govresearchgate.net High oxidative stress favors citrinin production, while high salinity (NaCl) promotes ochratoxin A synthesis. nih.govresearchgate.netmdpi.com This shift in secondary metabolism allows the fungus to adapt to different environmental challenges. nih.govresearchgate.net

In Monascus species, the biosynthesis of citrinin is linked to the production of pigments , as they share a common precursor derived from the polyketide pathway. asm.orgresearchgate.net Studies in Monascus ruber have shown that both citrinin and the red pigments originate from a tetraketide intermediate. asm.orgnih.gov This suggests that the regulation at this branch point is critical in determining the metabolic flux towards either citrinin or pigment production. asm.orgnih.gov In Monascus purpureus, replacing the ctnA gene with a pigment-related gene, pks1, resulted in a 42% reduction in citrinin production, highlighting the complex regulatory network between these pathways. mdpi.com

Advanced Methodologies for Biosynthesis Elucidation

Isotopic Labeling Studies (e.g., 13C Nuclear Magnetic Resonance)

Isotopic labeling studies, particularly using ¹³C Nuclear Magnetic Resonance (NMR), have been instrumental in deciphering the biosynthetic pathway of citrinin. asm.orgnih.gov By feeding fungal cultures with ¹³C-labeled precursors, such as [¹³C]acetate, researchers can trace the incorporation of these labeled atoms into the final citrinin molecule. asm.orgnih.gov

One of the key findings from these studies was the elucidation of the polyketide origin of citrinin. asm.orgnih.gov In Penicillium citrinum and Aspergillus terreus, experiments with [1,2-¹³C]acetate confirmed that citrinin is derived from a pentaketide chain. nih.gov However, similar experiments with Monascus ruber revealed a different pattern of ¹³C enrichment, indicating that in this fungus, citrinin originates from a tetraketide. asm.orgnih.gov This highlights the power of ¹³C NMR in revealing subtle but important differences in biosynthetic pathways across different species.

Further advanced studies have utilized dual-labeled precursors, such as [1-¹³C, ¹⁸O₂]-acetate, to investigate the mechanism of specific enzymatic reactions. rsc.org The retention of intact ¹³C–¹⁸O bonds can provide evidence for specific cyclization and rearrangement mechanisms. rsc.org For instance, the retention of these bonds at the C-6 position of citrinin suggested a simple mechanism for the formation of the quinomethide structure involving the elimination of water from a hemiacetal. rsc.org

Targeted Gene Knockout and Heterologous Gene Expression

The precise functions of the enzymes in the citrinin biosynthetic pathway were largely determined through targeted gene knockout and heterologous gene expression experiments. frontiersin.orgmdpi.comresearchgate.net These molecular techniques have been instrumental in dissecting the individual steps of the pathway.

In studies involving Monascus ruber, researchers systematically deleted or "knocked out" specific genes within the cit cluster. frontiersin.org By observing the resulting metabolic products, or lack thereof, they could deduce the function of the knocked-out gene. For instance, knocking out the citS gene would completely abolish citrinin production, confirming its role as the initial polyketide synthase.

Conversely, heterologous gene expression involves introducing the cit genes into a host organism that does not naturally produce citrinin, such as Aspergillus oryzae. frontiersin.orgmdpi.comresearchgate.net By expressing different combinations of the cit genes in A. oryzae, scientists were able to reconstruct the entire biosynthetic pathway in a new host. frontiersin.orgmdpi.comresearchgate.net This approach not only confirmed the function of each enzyme but also demonstrated that the coordinated expression of citS and citA-E is sufficient for high-yield citrinin production. frontiersin.orgmdpi.comresearchgate.net

These studies have been crucial in correcting previous misconceptions about the pathway and providing a definitive molecular and enzymatic roadmap for citrinin biosynthesis. frontiersin.orgmdpi.comresearchgate.net

Analytical Chemistry and Detection Methodologies for Citrinin

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate citrinin (B600267) from complex sample matrices and remove interfering substances prior to instrumental analysis. nih.gov This process typically involves an initial extraction followed by a clean-up procedure to enhance the purity of the analyte. mdpi.com

The initial step in analyzing citrinin involves its extraction from the sample matrix. The choice of extraction method and solvent is pivotal for achieving high recovery rates. mdpi.com

Shaking Extraction: This conventional method involves the agitation of the sample with a suitable solvent. Methanol-water mixtures are commonly employed for the extraction of citrinin from cereals and animal feed. oup.com For instance, a mixture of 70/30 methanol (B129727)/water has been used for corn samples, followed by shaking. tandfonline.com Another study utilized 100% methanol for the extraction of citrinin from red yeast rice. oup.com The primary drawback of shaking extraction can be the time required and the potential need for multiple extraction cycles to achieve complete recovery. rmutk.ac.th

Ultrasonic Assisted Extraction (UAE): UAE has emerged as a more efficient alternative to traditional shaking extraction. mdpi.com This technique utilizes ultrasonic waves to create cavitation, which enhances the extraction of target compounds. rmutk.ac.th UAE has been successfully applied for the extraction of citrinin from various matrices, including fruits and red yeast rice. rsc.orgnih.gov For example, a method for the simultaneous determination of ochratoxin A and citrinin in fruit samples employed UAE with 1% acetic acid in acetonitrile (B52724) as the extraction solvent. rsc.orgrsc.org The efficiency of UAE can be influenced by several factors, including the type of solvent, extraction time, and temperature. rmutk.ac.thnih.gov

Table 1: Comparison of Extraction Methods for Citrinin

| Extraction Method | Matrix | Extraction Solvent | Key Findings | Reference(s) |

|---|---|---|---|---|

| Shaking Extraction | Corn | 70/30 Methanol/Water | Provided appropriate recoveries for quantitative analysis. | tandfonline.com |

| Shaking Extraction | Cereals, Animal Feed | Methanol-Water (75:25, v/v) | Effective for various food and feed matrices. | oup.com |

| Shaking Extraction | Red Yeast Rice | 100% Methanol | Suitable for this specific matrix. | oup.com |

| Ultrasonic Assisted Extraction (UAE) | Fruit Samples | 1% Acetic Acid in Acetonitrile | A fast and simple method for mycotoxin determination. | rsc.orgrsc.org |

| Ultrasonic Assisted Extraction (UAE) | Red Yeast Rice | 57.2% Ethanol with 7.7% Acetic Acid | Optimized for maximal recovery of active compounds and removal of citrinin. | nih.gov |

| Ultrasonic Assisted Extraction (UAE) | Monascal Waxy Corn | 69.91% Ethanol at 49.95°C | Optimized conditions for the extraction of various compounds including citrinin. | rmutk.ac.th |

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the final analysis. mdpi.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases. mdpi.com This technique is a conventional clean-up method but can sometimes be laborious and may not provide sufficient selectivity for complex matrices. researchgate.net

Solid Phase Extraction (SPE): SPE is a widely used and effective technique for the clean-up of mycotoxin extracts. mdpi.comresearchgate.net It involves passing the sample extract through a cartridge containing a solid adsorbent that retains either the analyte or the impurities. Various sorbents have been utilized for citrinin analysis, including C18, polyamide, and molecularly imprinted polymers (MIPs). researchgate.netnih.gov

Polyamide columns have been used for the clean-up of extracts from cereals and cereal products. mdpi.comresearchgate.net

Molecularly Imprinted Polymers (MIPs) are highly selective synthetic materials designed to bind a specific target molecule. nih.gov MIP-based SPE has been developed for the selective extraction of citrinin from corn samples. tandfonline.comresearchgate.nettandfonline.com

A study reported a single-step SPE procedure using a combination of MCX and NH2 sorbents for the simultaneous determination of multiple mycotoxins, including citrinin, in fruits. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology has gained popularity for mycotoxin analysis due to its simplicity and efficiency. service.gov.uk It involves an extraction with an organic solvent (typically acetonitrile) followed by a partitioning step using salts and a dispersive SPE clean-up. service.gov.uk QuEChERS-based methods have been developed for the analysis of citrinin in various commodities, including cereals, spices, and eggs. chromatographyonline.comhpst.cznih.govmdpi.com

Immunoaffinity Columns (IAC): IACs are a highly specific type of SPE that utilizes antibodies immobilized on a solid support to selectively capture the target analyte. tandfonline.commdpi.comnih.gov This high degree of selectivity makes IAC an excellent choice for cleaning up complex matrices like food and feed. oup.commdpi.comr-biopharm.com The use of IACs for citrinin clean-up has been reported for a variety of matrices, including red yeast rice, corn, wheat, spices, and infant cereals. mdpi.comoup.comtandfonline.comnih.govmdpi.com The procedure involves passing the sample extract through the column, washing away unbound matrix components, and then eluting the purified citrinin. r-biopharm.com

Table 2: Overview of Clean-up Procedures for Citrinin Analysis

| Clean-up Procedure | Sorbent/Principle | Matrix | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | Polyamide | Cereals, Cereal Products | Effective clean-up for these matrices. | mdpi.comresearchgate.net |

| Solid Phase Extraction (SPE) | Molecularly Imprinted Polymer (MIP) | Corn | High selectivity, can be recycled. | mdpi.comtandfonline.comresearchgate.nettandfonline.com |

| Solid Phase Extraction (SPE) | MCX and NH2 | Fruits | Simultaneous determination of multiple mycotoxins. | nih.gov |

| QuEChERS | Acetonitrile extraction, dSPE clean-up | Cereals, Spices, Eggs | Simple, fast, and requires less solvent. | chromatographyonline.comhpst.cznih.govmdpi.com |

| Immunoaffinity Column (IAC) | Antibody-Antigen Binding | Red Yeast Rice, Corn, Wheat, Spices, Infant Cereals | High specificity and selectivity, excellent for complex matrices. | mdpi.comoup.comtandfonline.commdpi.comnih.govmdpi.comr-biopharm.com |

Extraction Methods (e.g., Shaking Extraction, Ultrasonic Assisted Extraction)

Chromatographic and Spectrometric Quantification Approaches

After sample preparation, various analytical techniques are employed for the separation and quantification of citrinin.

Thin Layer Chromatography (TLC) is a planar chromatographic technique that can be used for the detection and semi-quantitative analysis of citrinin. mdpi.com While it is a relatively simple and cost-effective method, it generally offers lower sensitivity and resolution compared to liquid chromatography techniques. mdpi.com

High-Performance Liquid Chromatography (HPLC) is the most commonly used analytical technique for the quantification of citrinin. mdpi.comresearchgate.netnih.gov It is often coupled with various detectors to achieve high sensitivity and selectivity. mdpi.com

HPLC with Fluorescence Detection (HPLC-FD): Citrinin exhibits natural fluorescence, making fluorescence detection a highly sensitive and selective method for its quantification. tandfonline.commdpi.com The fluorescence intensity of citrinin is enhanced in an acidic mobile phase. tandfonline.com HPLC-FD has been widely used for the analysis of citrinin in various commodities, including corn, red yeast rice, and fruits. tandfonline.comrmutk.ac.thrsc.orgrsc.orgtandfonline.com A study on the analysis of citrinin in spices and infant cereals used HPLC-FLD after immunoaffinity column clean-up, achieving low limits of detection. mdpi.com

HPLC with UV-Diode Array Detection (UV-DAD): While fluorescence detection is more common, UV-DAD can also be used for the determination of citrinin. mdpi.com

HPLC with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer (MS) or tandem mass spectrometer (MS/MS) provides high specificity and sensitivity, allowing for the unequivocal identification and quantification of citrinin, even in complex matrices. mdpi.comresearchgate.net LC-MS/MS methods have been developed for the analysis of citrinin in human blood and urine, as well as in food supplements. chromatographyonline.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com UPLC systems are often coupled with mass spectrometry (UPLC-MS/MS) or fluorescence detectors (UPLC-FD) for the analysis of citrinin. mdpi.comchromatographyonline.comnih.gov A UPLC-MS/MS method was developed for the determination of multiple mycotoxins, including citrinin, in eggs. nih.gov

Table 3: Chromatographic and Spectrometric Methods for Citrinin Quantification

| Analytical Technique | Detector | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |

|---|---|---|---|---|---|

| HPLC-FD | Fluorescence | Corn | - | - | tandfonline.comtandfonline.com |

| HPLC-FD | Fluorescence | Spices | 1 µg/kg | 3 µg/kg | mdpi.com |

| HPLC-FD | Fluorescence | Infant Cereals | 0.1 µg/kg | 0.25 µg/kg | mdpi.com |

| HPLC-FD | Fluorescence | Fruits | 0.06-0.16 µg/kg | - | researchgate.net |

| HPLC-MS/MS | Mass Spectrometry | Human Blood Plasma | 0.07 ng/mL | 0.15 ng/mL | researchgate.net |

| HPLC-MS/MS | Mass Spectrometry | Human Urine | 0.02 ng/mL | 0.05 ng/mL | researchgate.net |

| UHPLC-MS/MS | Mass Spectrometry | Red Rice, Red Yeast Rice Supplements | - | - | chromatographyonline.com |

| UHPLC-MS/MS | Mass Spectrometry | Eggs | 5 µg/kg | 10 µg/kg | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Immunochemical and Biosensor-Based Detection Systems

Enzyme-linked immunosorbent assays (ELISAs) represent a valuable tool for the rapid and sensitive detection of citrinin. r-biopharm.comcreative-diagnostics.com These assays are typically based on a competitive format where free citrinin in the sample competes with a citrinin conjugate for binding to a specific monoclonal antibody. r-biopharm.comnih.gov The development of highly specific monoclonal antibodies against citrinin has been a key factor in the success of these immunoassays. mdpi.comnih.gov

Various ELISA kits are commercially available for the quantitative determination of citrinin in matrices like cereals and feed. r-biopharm.comr-biopharm.combiotica.gr These kits offer a user-friendly platform for screening a large number of samples. For instance, the RIDASCREEN®FAST Citrinin assay is a competitive ELISA for quantifying citrinin in cereals and feed. r-biopharm.comr-biopharm.com

Research has focused on optimizing ELISA protocols to enhance sensitivity and specificity. Indirect competitive ELISAs (ic-ELISA) have been developed with very low detection limits. One study reported an ic-ELISA with a 50% inhibitory concentration (IC50) of 37 pg/mL and a linear detection range of 5.9 to 230 pg/mL for citrinin in wine. mdpi.comnih.gov Another ic-ELISA, developed using a specific monoclonal antibody, demonstrated a limit of detection (LOD) of 0.01 ng/mL and a linear range of 0.01–5.96 ng/mL. nih.gov These assays show high specificity with minimal cross-reactivity to other mycotoxins. nih.govmdpi.com

Interactive Data Table: Characteristics of Different ELISA Methods for Citrinin Detection

| ELISA Type | Matrix | IC50 | Limit of Detection (LOD) | Linear Range | Reference |

| Indirect Competitive (ic-ELISA) | Wine | 37 pg/mL | - | 5.9–230 pg/mL | mdpi.comnih.gov |

| Indirect Competitive (ic-ELISA) | Feed/Foodstuffs | 0.28 ng/mL | 0.01 ng/mL | 0.01–5.96 ng/mL | nih.gov |

| Indirect Competitive ELISA | Buffer Solutions | - | 1 ng/mL | 1-13 ng/mL | nih.gov |

| Commercial ELISA Kit | Cereals, Red Koji, Chili | - | 1.8 µg/kg | - | pribolab.com |

Capillary electrophoresis (CE) has been utilized as an alternative analytical technique for the determination of citrinin, offering advantages such as high separation efficiency, low consumption of samples and reagents, and rapid analysis times. tandfonline.com Different modes of CE, including capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MEKC), have been applied for citrinin analysis. mdpi.comresearchgate.net

CZE coupled with a UV detector has been successfully used for the simultaneous detection of citrinin and other mycotoxins like zearalenone (B1683625) and ochratoxin A in pepper samples. tandfonline.com This method demonstrated satisfactory linearity and low limits of detection, ranging from 0.3 to 1.5 µg/kg for the targeted mycotoxins. tandfonline.com Another approach involved combining immunoaffinity chromatography (IAC) with CZE-UV for the detection of citrinin in red yeast rice, simplifying the sample preparation process typically required for HPLC. mdpi.com

MEKC has also been employed for the simultaneous separation of citrinin and lovastatin (B1675250) in red yeast rice supplements. researchgate.net This method achieved separation within two minutes and enhanced sensitivity through the use of an extended light path capillary. researchgate.net Despite its potential, CE methods for citrinin analysis are less common than chromatographic techniques and may require careful optimization of parameters such as buffer composition and pH to achieve desired separation and sensitivity. researchgate.netmdpi.com

Interactive Data Table: Performance of Capillary Electrophoresis Methods for Citrinin Detection

| CE Method | Matrix | Limit of Detection (LOD) | Linear Range | Key Feature | Reference |

| Capillary Zone Electrophoresis (CZE) | Pepper | 0.3-1.5 µg/kg (for multiple mycotoxins) | 4.5-150 µg/kg | Simultaneous detection of three mycotoxins | tandfonline.com |

| Immunoaffinity Chromatography-CZE-UV | Red Yeast Rice | - | - | Simplified sample preparation | mdpi.com |

| Micellar Electrokinetic Chromatography (MEKC) | Red Yeast Rice Supplements | - | - | Rapid separation (2 minutes) | researchgate.net |

Biosensors offer a promising avenue for the rapid, sensitive, and often portable detection of citrinin. frontiersin.org These analytical devices combine a biological recognition element with a signal transducer. Various types of biosensors have been developed for citrinin, including electrochemical biosensors and surface plasmon resonance (SPR) biosensors. nih.govresearchgate.netcapes.gov.br

An amperometric biosensor was developed using horseradish peroxidase immobilized on a carbon paste electrode. nih.gov This biosensor showed a linear response to citrinin in the range of 1 to 11.6 nM, with a limit of detection of 0.25 nM. nih.gov Another approach is the use of aptasensors, which utilize aptamers (single-stranded DNA or RNA molecules) as the recognition element. A label-free electrochemical aptasensor demonstrated an extremely low detection limit of 4.52 x 10⁻¹¹ g/mL. rsc.orgrsc.org

Surface plasmon resonance (SPR) biosensors have also been designed for the sensitive and selective detection of citrinin. A molecularly imprinted SPR biosensor was developed for citrinin determination in red yeast rice, achieving a detection limit of 0.0017 ng/mL. researchgate.netcapes.gov.br These biosensors work by detecting changes in the refractive index on the sensor surface as the target analyte binds. researchgate.net While still largely in the research and development phase, aptamer-based and other biosensors hold significant potential for future applications in food safety monitoring due to their high sensitivity and specificity. frontiersin.org

Interactive Data Table: Characteristics of Biosensors for Citrinin Detection

| Biosensor Type | Recognition Element | Limit of Detection (LOD) | Linear Range | Reference |

| Amperometric | Horseradish Peroxidase | 0.25 nM | 1-11.6 nM | nih.gov |

| Electrochemical Aptasensor | Aptamer | 4.52 x 10⁻¹¹ g/mL | 0.1 - 1 x 10⁴ ng/mL | rsc.orgrsc.org |

| Surface Plasmon Resonance (SPR) | Molecularly Imprinted Polymer | 0.0017 ng/mL | 0.005-1.0 ng/mL | researchgate.netcapes.gov.br |

| Electrochemical Immunosensor | Antibody | 0.1 ng/mL | 0.5-50 ng/mL | mdpi.com |

Electrochemical methods, particularly voltammetry, have been explored for the sensitive detection of citrinin. researchgate.net These techniques measure the current that results from the application of a varying potential. Differential pulse voltammetry (DPV) has been shown to be effective for the quantitative detection of citrinin. rsc.orgrsc.org

One study demonstrated the simultaneous detection of zearalenone and citrinin using DPV on an edge-plane pyrolytic graphite (B72142) electrode, highlighting the technique's selectivity. researchgate.net Another approach involved the development of a molecularly imprinted voltammetric sensor. This sensor, based on a modified glassy carbon electrode, achieved a very low detection limit of 2.0 x 10⁻¹³ M for citrinin in rye samples. researchgate.netcapes.gov.br

The principle behind some of these sensors involves the specific binding of citrinin to a recognition layer on the electrode surface, which causes a measurable change in the electrochemical signal. rsc.orgrsc.org For example, in an aptasensor, the binding of citrinin to an aptamer can hinder electron transfer to the electrode, resulting in a decreased DPV signal that is proportional to the citrinin concentration. rsc.orgrsc.org Voltammetric techniques offer the potential for creating portable and cost-effective sensors for on-site citrinin analysis. researchgate.net

Interactive Data Table: Performance of Voltammetric Methods for Citrinin Detection

| Voltammetric Technique | Electrode Type | Limit of Detection (LOD) | Linear Range | Reference |

| Differential Pulse Voltammetry (DPV) | Edge Plane Pyrolytic Graphite | - | - | researchgate.net |

| Molecular Imprinted Voltammetric Sensor | Modified Glassy Carbon | 2.0 x 10⁻¹³ M | 1.0 × 10⁻¹²–1.0 × 10⁻¹⁰ M | researchgate.netcapes.gov.br |

| Differential Pulse Voltammetry (DPV) | Gold Electrode with Aptamer | 4.52 x 10⁻¹¹ g/mL | 0.1 to 1 × 10⁴ ng/mL | rsc.orgrsc.org |

Biosensor-based Techniques

Biomonitoring of Citrinin and its Metabolites in Biological Systems

Human biomonitoring provides a direct measure of internal exposure to citrinin by analyzing the parent compound and its metabolites in biological fluids like urine and blood. mdpi.comnih.gov This approach is increasingly used to assess human exposure, as data on citrinin levels in food can be insufficient for a reliable intake estimation. acs.orgmdpi.com The primary metabolite of citrinin found in biological systems is dihydrocitrinone (B1217665) (DH-CIT). mdpi.comnih.gov

Numerous biomonitoring studies conducted in various countries have consistently detected citrinin and DH-CIT in human urine and plasma samples. acs.orgmdpi.comsust.edu These studies have revealed that urinary levels of DH-CIT are often significantly higher than those of the parent compound, citrinin, with reported ratios of DH-CIT to citrinin varying considerably. mdpi.com For example, studies have found DH-CIT levels to be anywhere from three to seventeen times higher than citrinin in urine. mdpi.com

The development of highly sensitive analytical methods, particularly UHPLC-MS/MS, has been instrumental in facilitating these biomonitoring studies, allowing for the quantification of trace amounts of citrinin and DH-CIT. acs.orgmdpi.comnih.gov For instance, a UHPLC-Q-Orbitrap HRMS method was used to analyze 300 urine samples from an Italian cohort, quantifying citrinin in 47% of the samples and DH-CIT in 21%. acs.org Another study in Bangladesh found citrinin in 94% of urine samples and DH-CIT in 71%. mdpi.com

Biomonitoring data has highlighted a widespread, low-level exposure to citrinin in various populations. acs.orgd-nb.info In some cases, exposure levels, estimated from urinary biomarker concentrations, have approached or even exceeded provisional tolerable daily intake values, particularly in children. acs.orgugr.es These findings underscore the importance of continued biomonitoring to better understand human exposure to citrinin and to inform risk assessment. acs.orgmdpi.com

Interactive Data Table: Findings from Biomonitoring Studies of Citrinin (CIT) and Dihydrocitrinone (DH-CIT)

| Population | Biological Matrix | Detection Frequency (CIT) | Detection Frequency (DH-CIT) | Key Finding | Reference |

| Italian Adults & Children | Urine | 47% | 21% | Exposure ranged from 8% to 40% of the provisional tolerable daily intake. | acs.org |

| Bangladeshi Adults | Urine | 94% | 71% | DH-CIT levels were about five times higher than CIT levels. | mdpi.com |

| German Adults & Children | Urine | Detected in all samples (either CIT or DH-CIT) | Detected in all samples (either CIT or DH-CIT) | Higher biomarker concentrations found in children's urine compared to adults. | d-nb.inforesearchgate.net |

| Bangladeshi University Students | Plasma | 90% (winter), 85% (summer) | 85% (winter), 90% (summer) | Higher mean levels of both compounds were observed in winter. | mdpi.com |

| Belgian Population | Urine | Frequently detected at low concentrations | - | Indicated widespread exposure. | rivm.nl |

Detection and Quantification of Dihydrocitrinone (DH-CIT)

Dihydrocitrinone (DH-CIT) is recognized as a major metabolite of citrinin in humans and its presence in biological samples is a key indicator of citrinin exposure. nih.govnih.gov The conversion of citrinin to DH-CIT is considered a detoxification pathway, and urinary levels of DH-CIT are often found to be three to seventeen times higher than those of the parent mycotoxin. mdpi.comnih.gov Consequently, biomonitoring studies are increasingly recommended to include the analysis of both CIT and DH-CIT to provide a comprehensive assessment of exposure. mdpi.com

The primary analytical technique for the detection and quantification of DH-CIT in biological fluids is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This method offers high sensitivity and selectivity, which are crucial for detecting the low concentrations typically found in human samples. mdpi.comresearchgate.net Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry (HRMS), such as UHPLC-Q-Orbitrap HRMS, have also been successfully employed, offering enhanced resolution and accurate mass measurements. nih.govresearchgate.netacs.org

Sample preparation is a critical step to minimize matrix effects that can interfere with the accuracy of LC-MS/MS analysis. mdpi.com Common extraction and clean-up procedures include:

Solid-Phase Extraction (SPE): This is a widely used technique for mycotoxin analysis. mdpi.com Various sorbents such as C18, SAX, and polymeric cartridges are utilized. mdpi.com

Immunoaffinity Columns (IAC): These columns provide high selectivity by using antibodies specific to the analyte, effectively isolating CIT and DH-CIT from complex matrices. mdpi.comnih.govmdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been adapted for the extraction of citrinin from food supplements and offers a simpler and faster alternative to traditional methods. mdpi.comchromatographyonline.com

"Dilute and Shoot" (DaS): This approach involves minimal sample preparation, primarily centrifugation and filtration, and is particularly promising for urine and plasma analysis, especially when higher concentrations of the analytes are expected. mdpi.com

In a study analyzing urine samples from German adults, CIT and its metabolite DH-CIT were determined after cleanup with immunoaffinity columns followed by LC-MS/MS analysis. nih.gov Another study utilized a UHPLC-Q-Orbitrap HRMS-based methodology to quantify CIT and DH-CIT in urine samples from an Italian population. nih.govacs.org The retention times for DH-CIT are typically shorter than for CIT, indicating its more polar nature. acs.org For instance, one study reported retention times of 4.78 minutes for DH-CIT and 4.97 minutes for CIT. acs.org

The choice of ionization mode in mass spectrometry can also influence sensitivity. While positive electrospray ionization (ESI) is often more sensitive for CIT, negative ESI has shown better performance for DH-CIT. acs.org

Analytical Performance and Validation of Biomonitoring Methods

The validation of analytical methods is essential to ensure the reliability and accuracy of biomonitoring data. mdpi.com Key performance parameters that are typically evaluated include linearity, selectivity, trueness, repeatability, within-laboratory reproducibility, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Several studies have reported the validation of methods for the determination of CIT and DH-CIT in human urine and blood. For example, one LC-MS/MS based method for analyzing spiked blank urine demonstrated a limit of detection (LOD) of 0.01 ng/mL and a limit of quantification (LOQ) of 0.03 ng/mL for both CIT and DH-CIT. mdpi.com In a German study, the LOD for CIT in urine was 0.02 ng/mL and for DH-CIT was 0.05 ng/mL. nih.gov

The table below summarizes the analytical performance of various methods used for the detection of citrinin and dihydrocitrinone in human biological fluids from several research findings.

Use the filters below to refine the data in the table.

| Analyte(s) | Matrix | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |

|---|---|---|---|---|---|

| CIT, DH-CIT | Urine | LC-MS/MS | 0.01 | 0.03 | mdpi.com |

| CIT | Urine | LC-MS/MS | 0.02 | - | nih.gov |

| DH-CIT | Urine | LC-MS/MS | 0.05 | - | nih.gov |

| CIT | Plasma | LC-MS/MS | 0.04 | 0.09 | mdpi.com |

| CIT, DH-CIT | Plasma | LC-MS/MS | - | - | mdpi.com |

| CIT, DH-CIT | Blood, Serum | HPLC-MS/MS | LOQs in the lower pg/mL range | d-nb.info |

Recent advancements in analytical instrumentation, particularly the use of high-resolution mass spectrometry, have enabled the detection of CIT and DH-CIT at very low concentrations, often in the pg/mL range. nih.govresearchgate.net For instance, a study in Belgium detected CIT in 59% of urine samples at levels up to 117 pg/mL and DH-CIT in 66% of samples at levels up to 208.5 pg/mL. mdpi.com The development of multi-mycotoxin methods allows for the simultaneous analysis of a wide range of mycotoxins and their metabolites, providing a more holistic view of exposure. d-nb.info These methods, often employing LC-MS/MS, have been validated for various matrices including dried blood spots (DBS) and dried serum spots (DSS), offering a less invasive and more convenient sample collection approach. d-nb.info

Despite the high sensitivity of modern analytical techniques, matrix effects remain a challenge that can lead to signal suppression or enhancement. mdpi.comd-nb.info Therefore, efficient sample preparation and the use of matrix-matched calibration or internal standards are crucial for accurate quantification. mdpi.comd-nb.info The ongoing development and validation of robust and sensitive biomonitoring methods are vital for improving our understanding of human exposure to citrinin and for refining risk assessments. mdpi.comfood.gov.uk

Cellular and Molecular Mechanisms of Citrinin Action

Mitochondrial Dysfunction and Bioenergetic Perturbations

Citrinin's interaction with mitochondria disrupts normal cellular function in several key ways, from interfering with energy production to inducing structural changes in the mitochondrial membrane.

Citrinin (B600267) directly interferes with the mitochondrial electron transport chain (ETC), the central apparatus for cellular respiration and ATP synthesis. sandiego.edu Research has demonstrated that citrinin can inhibit the activity of the ETC, thereby impairing the cell's ability to produce energy. frontiersin.org Specifically, citrinin has been identified as an inhibitor of NADH dehydrogenase (Complex I), a critical entry point for electrons into the respiratory chain. mdpi.com This inhibition disrupts the flow of electrons to subsequent complexes, leading to a decrease in oxidative phosphorylation and ATP production. nih.gov Studies in isolated mitochondria have shown that citrinin inhibits enzymes linked to the respiratory chain, particularly those associated with Complex I, such as NADH oxidase and NADH cytochrome c reductase. nih.gov This disruption of the respiratory chain is considered a primary mechanism of citrinin's antifungal and cytotoxic actions. frontiersin.org

Table 1: Effects of Citrinin on the Electron Transport Chain

| Affected Component | Observed Effect | Reference |

|---|---|---|

| Electron Transport Chain | Inhibition of activity | sandiego.edufrontiersin.org |

| NADH Dehydrogenase (Complex I) | Inhibition | mdpi.com |

| NADH Oxidase | Inhibition | nih.govtandfonline.com |

| NADH Cytochrome c Reductase | Inhibition | nih.govtandfonline.com |

| Succinate Oxidase | Inhibition | tandfonline.com |

| Respiratory Control Ratio | Lowered in rat liver mitochondria | tandfonline.com |

A significant consequence of citrinin-induced mitochondrial stress is the induction of the mitochondrial permeability transition (MPT). frontiersin.orgmdpi.comnih.govt3db.cajapsonline.com The MPT involves the opening of a non-specific pore in the inner mitochondrial membrane, known as the mitochondrial permeability transition pore (MPTP), which allows for the free diffusion of small solutes across the membrane. nih.gov Research on isolated rat liver mitochondria has demonstrated that citrinin can induce Ca²⁺-dependent membrane permeabilization. nih.gov The protective effects observed with cyclosporin (B1163) A, a known inhibitor of the MPT, provide strong evidence for the formation of the MPT pore in response to citrinin. nih.gov This event compromises the integrity of the mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential, swelling, and ultimately, cell death.

Beyond its effects on the electron transport chain, citrinin inhibits several key mitochondrial enzymes crucial for cellular metabolism. Studies have explicitly shown that citrinin inhibits the activity of malate (B86768) dehydrogenase and glutamate (B1630785) dehydrogenase in both liver and renal mitochondria. nih.govnih.govnih.govmdpi.com The inhibition of glutamate dehydrogenase by citrinin has been documented in bovine liver mitochondria as well. nih.gov Furthermore, citrinin has been found to inhibit the ATP synthase complex, the enzyme responsible for the final step of ATP production during oxidative phosphorylation. nih.govmdpi.commedcraveonline.com This direct inhibition of critical metabolic enzymes further exacerbates the bioenergetic crisis initiated by the disruption of the electron transport chain.

Table 2: Inhibition of Key Mitochondrial Enzymes by Citrinin

| Enzyme | Organ/Tissue Studied | Observed Effect | Reference |

|---|---|---|---|

| Malate Dehydrogenase | Rat Liver & Kidney | Inhibition | nih.govnih.govmdpi.com |

| Glutamate Dehydrogenase | Rat Liver & Kidney, Bovine Liver | Inhibition | nih.govnih.govnih.govmdpi.com |

| ATP Synthase Complex | Rat Liver & Kidney | Inhibition | nih.govmdpi.commedcraveonline.com |

| GSSG-Reductase | Rat Liver | Inhibition | tandfonline.com |

| Transhydrogenase | Rat Liver | Inhibition | tandfonline.com |

Induction of Mitochondrial Permeability Transition

Oxidative Stress Response and Antioxidant Defense Modulation

A major consequence of mitochondrial dysfunction induced by citrinin is the generation of oxidative stress, which plays a pivotal role in its toxicity.

Citrinin exposure leads to a significant increase in the production of reactive oxygen species (ROS), including the superoxide (B77818) anion (O₂⁻). tandfonline.commdpi.commedcraveonline.comresearchgate.net This surge in ROS is a direct result of the impaired electron flow within the electron transport chain. tandfonline.com When the ETC is inhibited, electrons can leak and prematurely react with molecular oxygen, forming superoxide anions. tandfonline.com Studies have demonstrated that citrinin stimulates the production of the superoxide anion in the respiratory chain. tandfonline.com This increased ROS production has been observed in various cell types, including mouse skeletal muscle cells and human neuroblastoma cells, in a concentration-dependent manner. capes.gov.br The resulting oxidative stress is a key mechanism underlying citrinin-induced cellular damage and apoptosis. researchgate.net

Modification of Antioxidant Enzymatic Defenses (e.g., Inhibition of GSSG-reductase, Transhydrogenase)

Citrinin hydrate (B1144303) disrupts the cellular antioxidant defense system by inhibiting key enzymes responsible for maintaining redox homeostasis. nih.gov Specifically, it has been shown to inhibit the activity of glutathione (B108866) reductase (GSSG-reductase) and transhydrogenase in rat liver cells. nih.gov Glutathione reductase is a crucial enzyme that catalyzes the reduction of glutathione disulfide (GSSG) to the reduced form, glutathione (GSH). scbt.commdpi.comtaylorandfrancis.com GSH is a major intracellular antioxidant, playing a vital role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. mdpi.comtaylorandfrancis.com By inhibiting GSSG-reductase, citrinin leads to an accumulation of oxidized GSSG and a depletion of reduced GSH, thereby compromising the cell's ability to counteract oxidative stress. scbt.com

| Enzyme | Function | Effect of Citrinin Hydrate |

|---|---|---|

| GSSG-reductase | Reduces GSSG to GSH | Inhibited |

| Transhydrogenase | Regenerates NADPH | Inhibited |

| GSH-peroxidase | Reduces hydrogen peroxide | No effect observed |

| Catalase | Decomposes hydrogen peroxide | No effect observed |

| Glucose 6-phosphate dehydrogenase | Produces NADPH | No effect observed |

| 6-phosphogluconate dehydrogenase | Produces NADPH | No effect observed |

| Superoxide dismutase | Converts superoxide to hydrogen peroxide | No effect observed |

Activation of Stress-Responsive Promoters (e.g., GRE2, SOD2)

In response to the oxidative stress induced by citrinin, cells activate specific stress-responsive signaling pathways. Studies using yeast as a model organism have demonstrated that citrinin triggers a rapid and dose-dependent activation of stress-responsive promoters, such as those for the genes GRE2 and SOD2. researchgate.netnih.govmdpi.com The GRE2 gene is known to be involved in the response to various stresses, including oxidative stress, while SOD2 encodes for the mitochondrial enzyme superoxide dismutase, which plays a critical role in detoxifying superoxide radicals. nih.gov The upregulation of these genes indicates an immediate cellular attempt to counteract the damaging effects of citrinin-induced reactive oxygen species. nih.gov This transcriptional activation is a key component of the cell's adaptive response to the toxin. researchgate.net

Involvement of Transcription Factors (e.g., Yap1, Skn7) in Oxidative Stress Pathways

The activation of stress-responsive genes by citrinin is mediated by specific transcription factors. nih.gov In yeast, the transcription factors Yap1 and Skn7 are critically involved in the cellular response to citrinin-induced oxidative stress. nih.govnih.govembopress.org Yap1 is a key regulator of the oxidative stress response, and its activation leads to the expression of a wide range of antioxidant genes. researchgate.netmicrobialcell.com Skn7 cooperates with Yap1 to regulate the expression of certain target genes, particularly those involved in the thioredoxin system. nih.govembopress.org Studies have shown that the induction of genes like GRE2 by citrinin is dependent on both Yap1 and Skn7. nih.gov The activation of these transcription factors is a crucial step in orchestrating the cellular defense against the oxidative damage caused by citrinin. nih.gov

Genotoxic Mechanisms and DNA Integrity

Indirect Mechanisms of DNA Damage (not direct interaction with DNA)

Citrinin's genotoxicity is primarily attributed to indirect mechanisms rather than direct interaction with the DNA molecule. youtube.comnih.gov The primary driver of this DNA damage is the induction of oxidative stress. nih.gov The increased production of reactive oxygen species (ROS) within the cell, resulting from mitochondrial dysfunction and the inhibition of antioxidant enzymes, leads to oxidative damage to cellular macromolecules, including DNA. nih.govnih.gov This can manifest as single- and double-strand breaks, as well as oxidative modifications to DNA bases. youtube.com

Induction of Genome Instability and Aneuploidic Effects

Exposure to citrinin has been linked to the induction of genomic instability. nih.gov This instability can arise from the accumulation of unrepaired or misrepaired DNA damage, leading to chromosomal aberrations. Furthermore, aneuploidy, a state characterized by an abnormal number of chromosomes, has been observed as a consequence of citrinin exposure. nih.govembo.org Aneuploidy itself can further contribute to genomic instability, creating a vicious cycle that can promote cellular transformation. nih.govhubrecht.eu The formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, is an indicator of such genomic instability induced by citrinin. nih.gov

DNA Repair Capacity Modulation

Citrinin can modulate the cell's capacity to repair DNA damage. tmc.edu While it induces DNA damage, some studies suggest that cells can, to some extent, mount a DNA repair response. tmc.eduresearchgate.net However, the efficiency of this repair can be overwhelmed by the extent of the damage induced by the mycotoxin. The interplay between citrinin-induced DNA damage and the cell's DNA repair mechanisms is a critical determinant of the ultimate cellular fate. researchgate.netbiorxiv.org A compromised DNA repair capacity in the face of continuous DNA damage can lead to the fixation of mutations and contribute to the long-term adverse effects of citrinin exposure. nih.gov

| Genotoxic Effect | Mechanism | Cellular Consequence |

|---|---|---|

| Indirect DNA Damage | Oxidative stress and ROS production | Single and double-strand breaks, base modifications |

| Genome Instability | Accumulation of DNA damage | Chromosomal aberrations, micronuclei formation |

| Aneuploidy | Errors in chromosome segregation | Abnormal chromosome number |

| DNA Repair Modulation | Overwhelmed repair pathways | Fixation of mutations |

Modulation of Cellular Signaling and Gene Expression

This compound exerts significant influence over the internal workings of cells by altering signaling cascades and the expression of specific genes. These modifications are central to its biological effects.

Effects on Intracellular Signal Transduction Pathways

Citrinin is known to disrupt cellular homeostasis by targeting critical signal transduction pathways. In mouse embryonic stem cells, citrinin has been shown to induce apoptosis through a pathway dependent on reactive oxygen species (ROS) and mitochondria. nih.gov This process involves the inhibition of survival signals, specifically the Ras-ERK (extracellular-signal-regulated kinase) signal transduction pathway. nih.gov The mechanism for this inhibition is the inactivation of the HSP90 multichaperone complex, which leads to the degradation of key signaling proteins Ras and Raf-1. nih.gov

Furthermore, in yeast models, citrinin activates stress-responsive pathways. It triggers a dose-dependent activation of promoters with AP-1 and CRE (cAMP response element) cis-elements, indicating an immediate and general antioxidant response is a primary toxicity mechanism. researchgate.net This suggests that citrinin perturbs cellular signaling largely through the induction of oxidative stress.

Changes in Specific Gene Expression (e.g., jun B, tbx2a, PTEN)

The modulation of signaling pathways by citrinin directly translates to changes in the expression of specific genes. The activation of the AP-1 pathway, for instance, involves transcription factors from the Jun family. nih.gov The Jun B proto-oncogene is a crucial component of the AP-1 complex and plays a significant role in regulating immune responses and cellular processes like proliferation and differentiation. nih.gov Citrinin's ability to activate AP-1 promoter elements suggests an impact on the expression of genes regulated by this complex, including jun B. researchgate.net

The tumor suppressor gene PTEN is another critical node in cellular signaling, often acting in opposition to pathways that promote survival and proliferation, such as the PI3K/Akt pathway. While direct studies on citrinin's effect on tbx2a are not detailed in the provided context, the impact on PTEN is linked to the broader consequences of signaling pathway disruption. Loss of PTEN expression is associated with the hyperactivation of the AKT signaling pathway, and its dysregulation plays a role in various diseases. nih.gov

Involvement of Multidrug Resistance Transport Systems

Cells have evolved defense mechanisms, such as multidrug resistance (MDR) transport systems, to extrude toxins. Research indicates that these systems are involved in the response to citrinin. In yeast, genes related to various MDR transport systems are functionally implicated in conferring resistance to citrinin. researchgate.netcollinsdictionary.com The efficient extrusion of the toxin from the cell interior by these transporters is a likely mechanism for tolerance. researchgate.net

Specifically, in the fungus Monascus purpureus, the CtnC gene, which encodes a protein from the major facilitator superfamily (MFS) of transporters, is involved in the transport of citrinin. nih.gov This protein has a functional domain similar to that of multidrug resistance transporters and plays a role in preventing the intracellular accumulation of citrinin. nih.gov This highlights the importance of MDR systems in mitigating citrinin's cellular impact.

Enzyme Inhibition by this compound and Derivatives

This compound has been identified as an inhibitor of specific enzymes, demonstrating its potential to directly interfere with crucial biochemical processes.

Inhibition of Serotonin (B10506) N-Acetyltransferase (AA-NAT) by this compound

This compound has been identified as an inhibitor of Serotonin N-Acetyltransferase (AA-NAT). koreascience.krkoreascience.kr This enzyme is critical in the biosynthesis of melatonin, as it catalyzes the rate-limiting step of converting serotonin to N-acetylserotonin. koreascience.krwikipedia.org In a bioassay-guided fractionation of a Penicillium sp. culture broth, this compound was isolated and found to inhibit AA-NAT in a dose-dependent manner. koreascience.kr This was the first time an AA-NAT inhibitor was identified from a natural source. koreascience.krkoreascience.kr

Table 1: Enzyme Inhibition Data for this compound This table presents the inhibitory concentration (IC50) values of this compound against specific enzymes.